1-n-Butylpiperazine dihydrochloride

Description

Contextualization within Piperazine (B1678402) Chemistry

The study of 1-n-Butylpiperazine dihydrochloride (B599025) is best understood within the broader context of piperazine chemistry. The piperazine ring is a fundamental heterocyclic moiety that has garnered significant attention in medicinal chemistry and drug discovery.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is widely recognized as a "privileged scaffold" in chemical biology and drug discovery. nih.govresearchgate.netresearchgate.netnih.gov This designation, first proposed by Evans and co-workers, refers to a molecular framework that can provide high-affinity ligands for multiple types of receptors. acs.org The prevalence of the piperazine moiety in a vast number of biologically active compounds underscores its importance. nih.govresearchgate.netresearchgate.netnih.gov

The widespread use of the piperazine scaffold is attributed to its unique physicochemical properties. nih.govresearchgate.net These include its solubility, basicity, chemical reactivity, and distinct conformational characteristics. nih.govresearchgate.net The two nitrogen atoms in the ring can act as hydrogen bond acceptors, and the secondary amine can be a hydrogen bond donor, which contributes to its ability to interact with biological targets. researchgate.net These features often lead to improved pharmacokinetic properties, such as enhanced aqueous solubility and oral bioavailability, as well as better target affinity and specificity. researchgate.net Consequently, the piperazine scaffold is a key structural component in numerous drugs across various therapeutic areas, including anticancer, antibacterial, antipsychotic, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov

The versatility of the piperazine scaffold allows for the straightforward synthesis of a wide array of substituted derivatives, which is a major focus of contemporary chemical research. wikipedia.orgnih.govnih.gov By modifying the substituents at one or both nitrogen atoms, chemists can systematically alter the compound's steric, electronic, and lipophilic properties to optimize its biological activity. researchgate.net

Substituted piperazines are a broad class of compounds based on the piperazine core, with some being investigated for their therapeutic potential while others are used as recreational substances. wikipedia.org Research has explored numerous derivatives, including:

Phenylpiperazines : This group includes compounds with a phenyl group attached to one of the piperazine nitrogens. Further substitutions on the phenyl ring, such as chloro or methoxy (B1213986) groups, lead to derivatives like 3-Chlorophenylpiperazine (mCPP) and 3-Methoxyphenylpiperazine (mMeOPP). wikipedia.org

Benzylpiperazines : These derivatives feature a benzyl (B1604629) group attached to a piperazine nitrogen. 1-Benzylpiperazine (BZP) is a well-known example. wikipedia.org

Other Derivatives : A multitude of other substitutions are actively being researched. For instance, studies have described the synthesis and analgesic activities of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives. nih.gov Other research focuses on synthesizing novel piperazine-containing dihydrofuran compounds and piperazine-substituted indole (B1671886) derivatives to evaluate their anti-inflammatory and antioxidant activities. nih.gov The synthesis of various N-substituted piperazine derivatives continues to be an active area of investigation, aiming to develop new therapeutic agents. researchgate.net

Nomenclature and Structural Representation of 1-n-Butylpiperazine Dihydrochloride

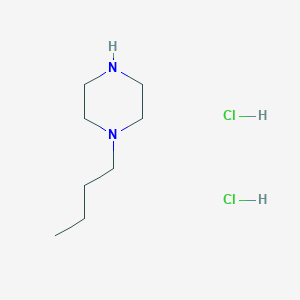

The specific compound of interest, this compound, is a derivative of piperazine where one of the nitrogen atoms is substituted with an n-butyl group, and the molecule is salified with two equivalents of hydrogen chloride.

Its formal nomenclature and key identifiers are detailed below:

| Identifier | Value |

| IUPAC Name | 1-butylpiperazine;dihydrochloride nih.gov |

| CAS Number | 50733-95-4 nih.gov |

| Molecular Formula | C₈H₂₀Cl₂N₂ (or C₈H₁₈N₂·2HCl) |

| Molecular Weight | 215.17 g/mol |

The structure consists of a central piperazine ring. An n-butyl group (CH₃CH₂CH₂CH₂-) is attached to one of the nitrogen atoms. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt. This salt form generally confers greater stability and water solubility compared to the free base.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H20Cl2N2 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

1-butylpiperazine;dihydrochloride |

InChI |

InChI=1S/C8H18N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,2-8H2,1H3;2*1H |

InChI Key |

SBJSIKFDCGEKRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-n-Butylpiperazine Dihydrochloride (B599025)

The synthesis of 1-n-butylpiperazine dihydrochloride is primarily achieved through established multistep routes that first yield the free base, 1-n-butylpiperazine, which is then converted to the dihydrochloride salt. These methods are designed to selectively introduce a single n-butyl group onto one of the nitrogen atoms of the piperazine (B1678402) ring.

Conventional methods for synthesizing N-alkylated piperazines like 1-n-butylpiperazine are reliable and utilize readily available starting materials. The main challenge in these syntheses is achieving mono-alkylation and avoiding the formation of the disubstituted by-product, 1,4-di-n-butylpiperazine. Three primary strategies are commonly employed: nucleophilic substitution, reductive amination, and the reduction of amide intermediates. nih.gov

The most direct approach to N-alkylation is the nucleophilic substitution reaction between piperazine and a butyl-containing electrophile, typically an n-butyl halide such as 1-bromobutane (B133212) or 1-chlorobutane. nih.govnih.gov In this SN2 reaction, the nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide ion.

To favor mono-substitution and minimize the formation of the 1,4-disubstituted product, a large excess of piperazine is often used. This statistical approach ensures the n-butyl halide is more likely to react with an un-substituted piperazine molecule rather than a mono-substituted one. An alternative strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. chemicalbook.com 1-Boc-piperazine can be alkylated on the unprotected nitrogen, followed by the removal of the Boc group under acidic conditions to yield the desired mono-substituted product. chemicalbook.comacs.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Table 1: Key Components in Nucleophilic Substitution for 1-n-Butylpiperazine Synthesis

| Component | Role | Example(s) |

| Piperazine Source | Nucleophile | Piperazine, 1-Boc-piperazine chemicalbook.com |

| Alkylating Agent | Electrophile | 1-Bromobutane, 1-Chlorobutane nih.gov |

| Base | Acid Scavenger | Triethylamine, Potassium Carbonate |

| Solvent | Reaction Medium | Ethanol, Acetonitrile, Dichloromethane chemicalbook.com |

Conventional Multistep Synthetic Routes for Piperazine Derivatives

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com This approach involves the reaction of piperazine with butyraldehyde (B50154) (butanal). The initial reaction between the amine and the aldehyde forms a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced in situ to the target amine, 1-n-butylpiperazine. nih.govyoutube.com

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. This prevents the reduction of the aldehyde to butanol. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are common reagents for this purpose, as they are less reactive than agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com The reaction is often performed as a one-pot synthesis, making it an efficient route. researchgate.net

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild and selective; does not readily reduce aldehydes/ketones; no toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH3CN | Highly selective for iminium ions; effective at slightly acidic pH; generates cyanide waste. masterorganicchemistry.comyoutube.com |

| Sodium Borohydride | NaBH4 | Less selective; can reduce the starting aldehyde, especially at neutral or acidic pH. masterorganicchemistry.com |

Reduction of Carboxyamide Intermediates

A third conventional route involves the acylation of piperazine followed by the reduction of the resulting amide. nih.gov In the first step, piperazine is reacted with a butyryl derivative, such as butyryl chloride or butyric anhydride (B1165640), to form 1-butyrylpiperazine. This reaction is typically straightforward, as acylation is generally easier to control for mono-substitution compared to alkylation.

In the second step, the carbonyl group of the amide is reduced to a methylene (B1212753) group (-CH2-). This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The reduction of the robust amide functional group converts 1-butyrylpiperazine into 1-n-butylpiperazine. While effective, this method involves a highly reactive and non-selective reducing agent and requires stringent anhydrous conditions.

Table 3: Two-Step Synthesis via Carboxyamide Reduction

| Step | Reaction Type | Reactants | Product |

| 1 | N-Acylation | Piperazine + Butyryl chloride (or anhydride) | 1-Butyrylpiperazine |

| 2 | Amide Reduction | 1-Butyrylpiperazine + LiAlH4 (or BH3) | 1-n-Butylpiperazine |

Formation of the Dihydrochloride Salt

Once the free base, 1-n-butylpiperazine, has been synthesized and purified, it is converted into its dihydrochloride salt. This is a standard procedure for improving the stability, crystallinity, and handling properties of amine compounds. nih.gov The formation of the salt is achieved by treating a solution of 1-n-butylpiperazine (typically dissolved in a solvent like ethanol, isopropanol, or diethyl ether) with two equivalents of hydrochloric acid. orgsyn.org The HCl can be added as a concentrated aqueous solution, a solution in an organic solvent (e.g., HCl in ethanol), or as dry hydrogen chloride gas. orgsyn.orggoogle.com The resulting this compound, being insoluble in many organic solvents, precipitates out of the solution and can be isolated by filtration, washed, and dried. orgsyn.org

While the aforementioned conventional methods are standard for producing simple N-alkyl piperazines, significant advances in synthetic chemistry offer more sophisticated strategies that are applicable to the piperazine scaffold. These techniques are particularly valuable for creating more complex and structurally diverse piperazine derivatives.

Recent progress has focused on transition-metal-catalyzed reactions and photoredox catalysis for the construction and functionalization of the piperazine ring. thieme-connect.comresearchgate.net For instance, methods like the Stannyl-Amine Protocol (SnAP) and related strategies allow for the synthesis of C-substituted piperazines through the cyclization of functionalized precursors. mdpi.com

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. mdpi.com These methods enable the direct introduction of substituents onto the carbon atoms of a pre-existing piperazine ring, a transformation that is challenging with classical methods. While not typically employed for a simple synthesis like that of 1-n-butylpiperazine, these advanced techniques represent the cutting edge of piperazine chemistry and are crucial for the development of novel, complex molecules in fields such as medicinal chemistry. mdpi.comnih.gov

Advanced Synthetic Techniques Applicable to Piperazine Ring Systems

Derivatization Strategies for Structural Diversification of Piperazine Scaffolds

The versatility of the piperazine scaffold lies in its capacity for structural modification, primarily at its two nitrogen atoms, but also on the carbon backbone.

N-alkylation and N-acylation are fundamental strategies for diversifying the piperazine core. Direct mono-N-substitution is a common approach to introduce a wide variety of functional groups mdpi.com. A critical step in many synthetic routes is the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is introduced via N-acylation chemicalbook.com. 1-Boc-piperazine is a key intermediate where one nitrogen is protected, allowing for selective reactions, such as alkylation or further acylation, on the second, unprotected nitrogen atom chemicalbook.comsigmaaldrich.com.

The synthesis of N-(4-substituted-1-piperazinylalkyl) derivatives is a prime example of N-alkylation, where a butyl group and another substituted alkyl chain are attached to the piperazine nitrogens nih.govnih.gov. These reactions typically involve reacting the piperazine with an appropriate alkyl halide in the presence of a base nih.gov. Reductive amination is another powerful method for N-alkylation, providing an alternative route to introduce alkyl substituents organic-chemistry.org.

While derivatization at the nitrogen atoms is common, introducing substituents onto the carbon framework of the piperazine ring offers another dimension of structural diversity. This is often more challenging but provides access to novel chemical space.

One powerful technique is the lithiation of N-Boc protected piperazines, followed by trapping with an electrophile. This method allows for the introduction of substituents at the α-carbon position of the piperazine ring whiterose.ac.uk. Furthermore, modular approaches using gold-catalyzed cyclization can yield piperazine scaffolds where carbon atom substitution can be varied, leading to lead-like screening compounds researchgate.net. These advanced methods are crucial for moving beyond the "flatland" of traditional N,N'-disubstituted piperazines and exploring more three-dimensional structures.

Chemical Reactivity and Synthetic Utility

1-n-Butylpiperazine and its derivatives, particularly N-Boc protected forms, are valuable building blocks in multi-step organic synthesis cymitquimica.com. The presence of the butyl group can influence the physicochemical properties of the final molecule, while the reactive nitrogen atom provides a handle for further elaboration.

This intermediate is frequently used in the synthesis of complex, biologically active molecules. For example, derivatives of 1-n-butylpiperazine have been incorporated into the structures of potential 5-HT1A receptor ligands and compounds with antiviral activity nih.govresearchgate.net. The synthesis of these complex targets often involves the initial preparation of a butylpiperazine core, which is then elaborated through subsequent reactions like alkylation or acylation to build the final, intricate structure nih.govnih.gov. The utility of 1-Boc-piperazine as a "crucial intermediate" underscores its importance in constructing piperazinyl amides and other derivatives with significant biological applications chemicalbook.com.

Pharmacological Research and Biological Activities Preclinical Investigation

Neurotransmitter System Interactions Relevant to Piperazine (B1678402) Structures

Beyond direct receptor binding, piperazine derivatives can influence neurotransmitter systems by affecting their release and reuptake mechanisms.

The dopaminergic system is implicated in reward, motivation, and motor control. The piperazine structure is a key element in compounds that interact with dopamine (B1211576) receptors. nih.gov Research has shown that arylpiperazine derivatives can bind to the dopamine D2 receptor. nih.gov The interaction involves the protonated nitrogen of the piperazine ring and aromatic portions of the ligand with key amino acid residues in the receptor's binding pocket. nih.gov

Furthermore, N-phenylpiperazine analogs have been developed as selective ligands for the dopamine D3 receptor subtype over the D2 subtype. nih.gov A specific derivative containing a butylpiperazine structure, 1-(4-(2-Naphthoylamino)butyl)-4-(2-methoxyphenyl)-1A-piperazine HCl (BP 897), has been characterized as a potent and selective antagonist at both human D2 and D3 receptors. nih.gov In preclinical studies, BP 897 demonstrated pKb values of 8.05 at D2 receptors and 9.43 at D3 receptors, highlighting its high affinity and suggesting that the butylpiperazine moiety can be a component of potent dopamine receptor antagonists. nih.gov

Table 4: Dopamine Receptor Antagonism by a Butylpiperazine Derivative

| Compound | Receptor Subtype | Antagonist Potency (pKb) | Reference |

|---|---|---|---|

| BP 897 | Human Dopamine D2 | 8.05 | nih.gov |

| BP 897 | Human Dopamine D3 | 9.43 | nih.gov |

Antiproliferative and Antimicrobial Research

Beyond its potential neurological effects, the piperazine scaffold has been a subject of interest in the development of antiproliferative and antimicrobial agents. The addition of lipophilic substituents, such as the n-butyl group, can be a strategic modification to enhance these activities.

A number of novel piperazine derivatives have been synthesized and evaluated for their potential as anticancer agents. Research has shown that the introduction of various substituents to the piperazine ring can lead to compounds with significant cytotoxic activity against human cancer cell lines. For example, some piperazine derivatives have demonstrated inhibitory effects on cell lines such as the human colon carcinoma HCT-116 and the human lung carcinoma A-549. The anticancer activity is often linked to the specific structural features of the substituent, which can influence the compound's ability to interact with biological targets within cancer cells. While no specific anticancer studies on 1-n-Butylpiperazine dihydrochloride (B599025) are currently available, the general findings for related compounds suggest that this is a potential area for investigation.

The antimicrobial potential of piperazine derivatives has been a significant area of research. Studies on various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against a range of bacterial strains. nih.gov These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.gov

The mechanisms by which piperazine-containing compounds inhibit bacterial growth are believed to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of substituents on the piperazine ring can facilitate insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death. nih.gov Another potential mechanism is the inhibition of essential bacterial enzymes. For instance, some piperazine derivatives have been investigated as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Furthermore, some piperazine compounds have been identified as efflux pump inhibitors, which can prevent bacteria from expelling antibiotics and thus restore the efficacy of existing drugs. nih.govnih.gov

A critical area of antimicrobial research is the development of agents effective against drug-resistant bacteria. Several studies have highlighted the potential of piperazine derivatives in this regard. Various N-substituted piperazines have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings. ijcmas.com The ability of some piperazine compounds to act as efflux pump inhibitors is particularly relevant in combating resistance, as this mechanism can re-sensitize resistant bacteria to conventional antibiotics. nih.govnih.gov While specific data for 1-n-Butylpiperazine dihydrochloride against resistant strains is not yet available, the promising results from related compounds warrant its investigation in this context.

Antitubercular Activity Studies of Piperazine-Containing Compounds

The piperazine nucleus is a key structural component in the development of new antitubercular agents. Research has demonstrated that various modifications of the piperazine ring can lead to potent activity against Mycobacterium tuberculosis.

One area of investigation involves the synthesis of chiral 1,2,4-trisubstituted piperazines. These compounds have been synthesized using parallel solid-phase synthesis and screened for their activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov This approach allows for the rapid generation and evaluation of a large number of derivatives to identify promising new leads. nih.gov

Another strategy has been to incorporate the piperazine or homopiperazine (B121016) ring into the structure of benzamide (B126) derivatives. rsc.org A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed based on the structure of pyrazinamide, a first-line antitubercular drug. rsc.org Several of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with some showing 50% inhibitory concentrations (IC₅₀) in the low micromolar range. rsc.org

Furthermore, the piperazine scaffold has been explored in the context of other heterocyclic systems. For example, various derivatives of 1,2,4-triazole (B32235) have been synthesized and tested for their antitubercular potential. nih.gov These studies highlight the versatility of the piperazine ring in the design of novel compounds aimed at combating tuberculosis. researchgate.net

Table 1: Examples of Piperazine-Containing Compounds with Antitubercular Activity

| Compound Class | Target/Strain | Key Findings | Reference |

| 1,2,4-Trisubstituted Piperazines | Mycobacterium tuberculosis H37Rv | Chiral derivatives showed antitubercular activity. | nih.gov |

| Substituted Benzamide Derivatives | Mycobacterium tuberculosis H37Ra | Compounds exhibited IC₅₀ values from 1.35 to 2.18 µM. | rsc.org |

| 1,2,4-Triazole Derivatives | Mycobacterium tuberculosis H37Ra | One compound showed high activity with an MIC of 0.976 µg/mL. | nih.gov |

Enzyme Inhibition Studies (e.g., PI3Kδ, Cholinesterase)

The piperazine structure is a common feature in the design of enzyme inhibitors, particularly for cholinesterases, which are key targets in the management of neurodegenerative diseases like Alzheimer's.

Research into piperazine derivatives has yielded compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A study on a series of piperazine derivatives demonstrated half-maximal inhibitory concentrations (IC₅₀) ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov These compounds act by breaking down the neurotransmitter acetylcholine (B1216132), and their inhibition can help to improve cognitive function. nih.gov

The inhibitory potential of these compounds is often compared to standard drugs like tacrine. nih.gov The structure-activity relationship studies indicate that the nature and position of substituents on the piperazine ring play a crucial role in determining the inhibitory potency and selectivity for either AChE or BChE.

Table 2: Cholinesterase Inhibitory Activity of Piperazine Derivatives

| Enzyme | IC₅₀ Range (µM) | Key Findings | Reference |

| Acetylcholinesterase (AChE) | 4.59 - 6.48 | Piperazine derivatives showed potent inhibition. | nih.gov |

| Butyrylcholinesterase (BChE) | 4.85 - 8.35 | Effective inhibition by various piperazine derivatives was observed. | nih.gov |

Other Biological Applications and Mechanistic Insights

The versatility of the piperazine scaffold extends beyond antitubercular and enzyme inhibition activities, with emerging applications in agriculture and advanced drug delivery systems.

Piperazine derivatives have been identified as potential plant activators, capable of inducing systemic acquired resistance (SAR) in plants to protect them against viral infections. nih.govfrontiersin.org Studies have shown that novel trifluoromethylpyridine piperazine derivatives can trigger defense responses in plants. nih.govfrontiersin.org

When applied to plants, these compounds have been found to induce the activity of defense-related enzymes such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). nih.govfrontiersin.org The activation of these enzymes and the phenylpropanoid biosynthetic pathway enhances the plant's ability to resist pathogens like the Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV). nih.govfrontiersin.orgresearchgate.net This suggests that piperazine-containing compounds could be developed as a novel class of agents to improve crop protection by bolstering the plant's own defense mechanisms. researchgate.net

A groundbreaking application of piperazine derivatives is in the field of cancer immunotherapy, specifically in the delivery of messenger RNA (mRNA) using lipid nanoparticles (LNPs). sciopen.comcolab.ws Ionizable lipids containing a piperazine headgroup have been designed and synthesized to form LNPs that can efficiently encapsulate and deliver mRNA payloads. sciopen.comcolab.ws

These piperazine-derived LNPs have demonstrated preferential delivery of mRNA to immune cells in vivo without the need for specific targeting ligands. researchgate.netdoaj.orgnih.gov This is a significant advantage as it simplifies the formulation and potential clinical application. The mechanism involves improved intracellular uptake and effective endosomal escape of the mRNA, leading to high transfection efficiency. sciopen.comcolab.ws

In preclinical models of cancer, a single administration of an LNP formulated with a piperazine-derived lipid and carrying interleukin-12 (B1171171) (IL-12) mRNA led to tumor shrinkage and even regression. sciopen.comcolab.ws This was achieved by activating CD8+ T cells and stimulating the production of interferon-gamma (IFN-γ), key components of the anti-tumor immune response. sciopen.comcolab.ws These findings highlight the potential of piperazine-containing LNPs as a powerful platform for developing novel mRNA-based cancer immunotherapies. sciopen.comcolab.ws

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological profile of piperazine (B1678402) derivatives is intricately linked to their structural features. The nature of the substituents on the piperazine ring, the conformation of flexible side chains, and the stereochemistry of the molecule are all critical determinants of its interaction with biological targets.

Influence of N-Substituents on Receptor Affinity and Efficacy

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, serves as a versatile scaffold in medicinal chemistry. ijrrjournal.comnih.gov Modifications to this core structure, particularly at the nitrogen atoms, can significantly alter the pharmacological properties of the resulting compounds. ijrrjournal.commuseonaturalistico.it The introduction of various substituents allows for the fine-tuning of receptor affinity, selectivity, and efficacy. museonaturalistico.itresearchgate.net

The N-substituents on the piperazine ring play a crucial role in determining the molecule's interaction with various receptors. The size, lipophilicity, and electronic properties of these substituents can influence binding affinity and functional activity. For instance, the presence of a benzyl (B1604629) group, as in benzylpiperazine, is a common feature in centrally acting piperazine derivatives. nih.gov

Research on a series of 4-substituted piperazine compounds has shown that altering the length and flexibility of the side chain can significantly impact binding affinity at both the mu and delta opioid receptors. ijrrjournal.com In some cases, substitution with small lipophilic groups has been found to increase activity. ijrrjournal.com Furthermore, the introduction of electron-donating or electron-withdrawing groups on an arylpiperazine moiety can modulate receptor binding affinity and selectivity. museonaturalistico.it For example, in a series of vindoline-piperazine conjugates, derivatives with a 4-trifluoromethylphenyl substituent showed high efficacy against several cancer cell lines.

The nature of the substituent on the piperazine nitrogen can also influence the compound's selectivity for different receptor subtypes. For example, in a study of sigma-1 (σ1) receptor ligands, the introduction of a para-substituent on a benzyl moiety attached to the piperazine ring improved both affinity and selectivity for the σ1 receptor. nih.gov

The following table summarizes the influence of various N-substituents on the biological activity of piperazine derivatives based on findings from different studies.

| N-Substituent Type | General Effect on Activity | Example from Literature | Reference |

| Cycloalkyl | Can enhance affinity, particularly with a two-methylene chain linker. | Replacement of a heteroaryl moiety with a cycloalkyl group led to enhanced affinity for the 5-HT1A receptor. | ijrrjournal.com |

| Annelated/Saturated Cycloalkyl | Increased lipophilicity can lead to increased affinity. | Annelation and/or saturation of cycloalkyl derivatives increased their affinity for the 5-HT1A receptor. | ijrrjournal.com |

| Small Lipophilic Groups | Can lead to increased activity. | Substitution of small lipophilic groups in the 4 and 5-positions of a piperazine derivative increased its antihistaminic activity. | ijrrjournal.com |

| 4-(Diphenylmethyl) with terminal heteroaryl or cycloalkyl amide | Can confer antihistaminic, anticholinergic, and antiallergic activities. | A series of 4-(diphenylmethyl)-1-piperazine derivatives with these features were synthesized and evaluated for these activities. | ijrrjournal.com |

| 4-Trifluoromethylphenyl | Can induce potent biological effects. | m-Trifluoromethylphenylpiperazine (mTFMPP) induced a potent, dose-dependent release of endogenous serotonin (B10506). | ijrrjournal.com |

| 4-Chlorophenyl | Can lead to selective receptor antagonism. | Cetirizine, which contains a 4-chlorophenyl)phenyl-methyl group, is a selective H1 histamine (B1213489) receptor antagonist. | ijrrjournal.com |

Impact of the Butyl Chain Conformation on Pharmacological Profiles

The n-butyl group in 1-n-butylpiperazine dihydrochloride (B599025) is a flexible chain that can adopt various conformations. The spatial arrangement of this alkyl chain is a critical factor that can influence the pharmacological profile of the molecule. hama-univ.edu.sy The ability of the butyl chain to rotate around its single bonds allows it to explore different conformational spaces, and the most stable conformation, often the extended or anti-conformation, may not be the one that is recognized by a biological receptor. hama-univ.edu.sy

The interaction between a drug and its receptor is highly dependent on the three-dimensional shape of both molecules. hama-univ.edu.sy The conformation of the butyl chain will determine how well the molecule fits into the binding pocket of a receptor. Different conformations can lead to variations in the strength and type of intermolecular interactions, such as van der Waals forces, which are crucial for receptor binding.

Studies on other piperazine derivatives have highlighted the importance of the alkyl chain linker. For instance, in a series of histamine H3 receptor (H3R) ligands, extending the length of the alkyl chain was found to decrease affinity for the receptor. nih.govacs.org This suggests that there is an optimal length and conformation for the alkyl chain to achieve high affinity. While there is no evident influence of the alkylic linker length on the affinity of some piperazine derivatives for the σ1 receptor, this is often due to the presence of other influential groups in the molecule. nih.govacs.org

Stereochemical Considerations and Enantiomeric Effects

While 1-n-butylpiperazine itself is an achiral molecule, the introduction of a chiral center into piperazine derivatives can have profound implications for their pharmacological activity. nih.gov Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of drug design because biological systems, such as receptors and enzymes, are themselves chiral. hama-univ.edu.sy

When a molecule is chiral, it can exist as two non-superimposable mirror images called enantiomers. biomedgrid.com These enantiomers have identical physical and chemical properties in an achiral environment, but they can exhibit significantly different pharmacological and toxicological profiles in a chiral biological environment. biomedgrid.com

For example, in the case of the non-steroidal anti-inflammatory drug ibuprofen, only the S-enantiomer possesses the desired anti-inflammatory and analgesic properties. biomedgrid.com Similarly, the antihypertensive drug methyldopa (B1676449) is active only as the S-isomer. biomedgrid.com

Therefore, when designing and evaluating piperazine-based drugs, it is crucial to consider the potential for stereoisomerism. The synthesis and pharmacological testing of individual enantiomers are often necessary to fully understand the structure-activity relationship and to develop safer and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that govern their pharmacological effects. nih.gov

Predictive Models for Biological Activity based on Structural Features

QSAR models are developed by correlating molecular descriptors, which are numerical representations of the chemical structure, with the experimentally determined biological activity of a set of compounds. nih.gov Various statistical methods, such as genetic function approximation (GFA), can be used to develop these models. nih.gov

For a series of aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed. nih.gov These models indicated that specific descriptors, such as those related to atom-type counts, dipole moment, and electronic properties, were major influencers of the compounds' ability to inhibit the reuptake of serotonin and noradrenaline. nih.gov

The predictive power of QSAR models is assessed through internal and external validation procedures. A well-validated QSAR model can be a reliable tool for guiding the design of new ligands with improved affinity and selectivity. nih.gov For instance, QSAR studies on piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor have provided valuable tools for predicting the affinity of related compounds. nih.gov

Correlation of Physicochemical Parameters with Biological Response

The biological response of a drug is often correlated with its physicochemical properties. researchgate.net QSAR studies help to identify and quantify these correlations, providing insights into the mechanisms of drug action. semanticscholar.org Key physicochemical parameters that are frequently considered in QSAR studies of piperazine derivatives include:

Lipophilicity (log P): This parameter describes the compound's distribution between an oily and an aqueous phase and is crucial for membrane permeability and interaction with hydrophobic binding pockets. researchgate.net

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about a molecule's reactivity and ability to participate in charge-transfer interactions. nih.govsemanticscholar.org

Steric Properties: Descriptors related to the size and shape of the molecule, such as molar refractivity and molecular volume, can influence how well a compound fits into a receptor's binding site. semanticscholar.org

A QSAR study on pyrazine (B50134) derivatives as antiproliferative agents investigated the relationship between several physicochemical properties and their biological activity. semanticscholar.org The following table summarizes some of the key physicochemical parameters and their general relevance in QSAR studies.

| Physicochemical Parameter | Description | Relevance to Biological Response | Reference |

| Partition Coefficient (log P) | A measure of a compound's lipophilicity. | Influences absorption, distribution, and the ability to cross biological membranes. Can affect binding to hydrophobic pockets of receptors. | semanticscholar.org |

| Molar Refractivity (MR) | A measure of the molar volume and polarizability of a molecule. | Related to the size and steric requirements of the binding site. Can influence van der Waals interactions. | semanticscholar.org |

| Polarizability (Pol) | The ease with which the electron cloud of a molecule can be distorted. | Important for dipole-dipole and induced-dipole interactions with the receptor. | semanticscholar.org |

| Hydration Energy (HE) | The energy released when a molecule is hydrated. | Related to the desolvation energy required for the molecule to enter the binding site. | semanticscholar.org |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicate the molecule's electron-donating and electron-accepting capabilities, which are important for charge-transfer interactions. | nih.govsemanticscholar.org |

| Dipole Moment | A measure of the polarity of a molecule. | Influences electrostatic interactions with the receptor. | nih.gov |

These QSAR studies, by correlating structural and physicochemical properties with biological activity, provide a rational basis for the design and optimization of novel piperazine-based therapeutic agents. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a piperazine derivative, might interact with a biological target. These computational techniques provide insights into the binding modes and affinities, guiding the design of new and more effective molecules.

Investigation of Ligand-Target Interactions

The interaction of piperazine derivatives with biological targets is a key determinant of their pharmacological effects. Molecular docking studies have been employed to elucidate these interactions for a variety of piperazine-containing compounds. For instance, studies on piperazine derivatives as potential urease inhibitors have shown that the substitution pattern on the phenyl ring significantly influences their inhibitory potential, with IC50 values ranging from 1.1 to 33.40 µM. nih.gov Molecular docking of these compounds into the active site of the urease enzyme helps to understand the specific binding interactions that confer this activity. nih.gov

In the context of other targets, such as the sigma-1 (S1R) and sigma-2 (S2R) receptors, computational studies have revealed the importance of the piperidine (B6355638) nitrogen atom in forming bidentate salt bridge interactions with glutamate (B1630785) and aspartate residues (Glu172 and Asp126) in the receptor's binding pocket. nih.gov Furthermore, π-cation interactions between the ionized nitrogen and a phenylalanine residue (Phe107) can stabilize the ligand-receptor complex. nih.gov For a series of piperazine amides acting as NaV1.7 inhibitors, the N-alkyl side chain, including bridged piperazine analogs, was found to influence both potency and selectivity over other sodium channel subtypes like NaV1.5. nih.gov

While specific docking studies on 1-n-butylpiperazine dihydrochloride are not extensively documented in publicly available literature, the principles derived from studies on related N-alkyl and substituted piperazines are applicable. The n-butyl group would be expected to engage in hydrophobic interactions within the binding pocket of a target protein. The protonated piperazine nitrogen atoms in the dihydrochloride salt are poised to form crucial hydrogen bonds and ionic interactions, similar to what is observed for other piperazine derivatives. nih.gov For example, in simulations of mirabegron (B1684304) binding to the α1A-adrenoceptor, the anilino group, which is structurally distinct but provides a hydrophobic character, was shown to interact with specific residues like Ile-178 at the receptor surface. mdpi.com

Table 1: Key Ligand-Target Interactions for Piperazine Derivatives

| Derivative Class | Target | Key Interacting Residues | Type of Interaction | Reference |

| Phenylpiperazines | Urease | Active site residues | Not specified | nih.gov |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt bridge, π-cation | nih.gov |

| Piperazine amides | NaV1.7 | Not specified | Not specified | nih.gov |

| Mirabegron (contains a piperazine-like moiety) | α1A-Adrenoceptor | Ile-178, Ala-103, Asn-179 | Hydrophobic | mdpi.com |

| Diazabicyclooctane (contains piperazine core) | Penicillin-Binding Protein 2 (PBP2) | Asp386 | Hydrogen bonds | nih.gov |

Conformational Analysis and Binding Mode Prediction

The three-dimensional conformation of a molecule is critical for its ability to bind to a target. Conformational analysis of piperazine derivatives reveals the preferred spatial arrangement of the atoms, which in turn dictates the possible binding modes.

For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov The orientation of the piperazine ring and its substituents determines how the molecule presents its key pharmacophoric features, such as hydrogen bond donors and acceptors, to the receptor. For instance, the axial orientation in some 2-substituted piperazines places the basic and pyridyl nitrogens in an arrangement that mimics the potent nicotinic acetylcholine (B1216132) receptor agonist, nicotine. nih.gov

In the case of 1-n-butylpiperazine, the n-butyl group is flexible and can adopt various conformations. The most stable conformations of butane, a simple analogue of the n-butyl chain, are the anti and gauche forms, which differ in the dihedral angle around the central C-C bond. byjus.com Similarly, the n-butyl group of 1-n-butylpiperazine will have low-energy conformations that will influence how it fits into a binding pocket. The piperazine ring itself typically adopts a chair conformation, and infrared spectral measurements suggest that the N-H group in a piperazine ring, analogous to a substituent on the nitrogen, prefers an equatorial position, similar to piperidine. rsc.org

When predicting the binding mode of 1-n-butylpiperazine, both the conformation of the piperazine ring and the orientation of the n-butyl substituent must be considered. Docking simulations would explore various possible conformations to identify the one that achieves the most favorable interactions with the target, leading to the lowest binding energy. nih.gov

Theoretical Chemical Studies on Related Piperazine Derivatives

Theoretical studies, particularly quantum chemical calculations, provide fundamental insights into the electronic structure, reactivity, and stability of molecules.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that correlate with reactivity and stability. jksus.org These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

For a series of 1-alkyl-1-methylpiperazine-1,4-diium salts, including derivatives with long alkyl chains like n-octadecyl, quantum chemical calculations have been performed to analyze their electronic properties. muni.cz The HOMO and LUMO analysis helps in understanding charge transfer within the molecule, while the MEP plot identifies regions that are prone to electrophilic or nucleophilic attack. muni.cz In these salts, the negative electrostatic potential is localized over the counter-ions (e.g., chlorine), indicating these as likely sites for electrophilic interaction. muni.cz

Studies on aryl sulfonyl piperazine derivatives have used DFT to predict global reactivity parameters. researchgate.net These parameters can help in ranking the reactivity and softness of different derivatives. researchgate.net Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. researchgate.net For example, in some aryl sulfonyl piperazines, π → π* and lone pair → π* transitions lead to significant stabilization energies. researchgate.net

While specific quantum chemical data for this compound is scarce, the findings from related N-alkylpiperazines and other derivatives provide a framework for understanding its likely electronic characteristics. The n-butyl group, being an electron-donating alkyl group, would influence the electron density on the piperazine ring, which in turn affects its reactivity.

Table 2: Calculated Properties of Piperazine Derivatives from Quantum Chemical Studies

| Derivative | Method | Calculated Property | Finding | Reference |

| 1-Alkyl-1-methylpiperazine-1,4-diium salts | DFT | HOMO-LUMO, MEP | Charge transfer within the molecule; negative potential on counter-ions | muni.cz |

| 1-Phenylpiperazin-1,4-diium nitrate (B79036) monohydrate | DFT (B3LYP-D, WB97XD) | Optimized geometry, Energy | B3LYP-D functional suggests slightly more stability. | jksus.org |

| Aryl sulfonyl piperazine derivatives | DFT/B3LYP | Global reactivity parameters, NBO | Prediction of reactive sites and stabilizing charge delocalization. | researchgate.net |

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. The oxidation of piperazine and its simple N-alkyl derivatives, such as 1-methylpiperazine (B117243) and 1-ethylpiperazine, by bromamine-T in an acidic medium has been investigated. scirp.org

These studies revealed that the reaction rate is first-order with respect to both the oxidant (bromamine-T) and the piperazine derivative. scirp.org The rate shows an inverse fractional-order dependence on the concentration of H+ ions. scirp.org The addition of an electron-donating alkyl group to the piperazine nitrogen, such as a methyl or ethyl group, was found to enhance the reaction rate. scirp.org This is consistent with a Hammett linear free-energy relationship with a negative ρ value (-0.5), indicating that electron-donating groups stabilize the transition state of the reaction. scirp.org

Based on these findings, it can be inferred that 1-n-butylpiperazine would also undergo similar oxidation reactions, and the n-butyl group, being electron-donating, would likely increase the reaction rate compared to unsubstituted piperazine. The proposed mechanism for these reactions involves the formation of an intermediate complex between the protonated piperazine and the oxidant, followed by a rate-determining step. scirp.org

Table 3: Kinetic Data for the Oxidation of Piperazines by Bromamine-T at 303 K

| Substrate | Order of Reaction w.r.t. [Substrate] | Order of Reaction w.r.t. [Oxidant] | Dependence on [H+] | Effect of Electron-Donating Groups | Reference |

| Piperazine | First | First | Inverse fractional | Baseline | scirp.org |

| 1-Methylpiperazine | First | First | Inverse fractional | Enhances rate | scirp.org |

| 1-Ethylpiperazine | First | First | Inverse fractional | Enhances rate | scirp.org |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating mixtures into their individual components. In the context of 1-n-Butylpiperazine dihydrochloride (B599025) analysis, both gas and liquid chromatography are extensively utilized, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the chemical characterization of piperazine (B1678402) derivatives. rsc.org This technique is well-suited for volatile compounds and has been successfully applied to the analysis of various piperazine-based drugs. rsc.orgscholars.direct In a typical GC-MS analysis, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification.

Optimized GC-MS methods have been developed for the simultaneous detection of multiple piperazine derivatives, offering a robust tool for operational laboratories. rsc.org The method's high sensitivity and accuracy make it suitable for a variety of applications, including the analysis of samples for drug abuse control and forensic investigations. scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive technique for analyzing a wide range of compounds, including polar and non-volatile substances like 1-n-Butylpiperazine dihydrochloride. researchgate.net This method separates components in a liquid mobile phase before they are introduced into the mass spectrometer for detection. researchgate.net The advantage of LC over GC is its ability to handle polar degradation products and metabolites without the need for derivatization. researchgate.net

The coupling of LC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), provides enhanced selectivity and sensitivity, making it a cornerstone technique in many analytical laboratories. researchgate.netrsc.org

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the analysis of piperazine derivatives. nih.gov In this method, the separation of the compound is achieved on an HPLC column, and detection is based on the absorption of UV light by the analyte. nih.gov The UV-VIS spectra, along with the retention time, provide characteristic information for the identification of the specific piperazine compound. nih.gov

Method validation for HPLC-UV analysis typically includes assessment of the measuring range, linearity, limit of detection (LOD), limit of quantification (LOQ), and repeatability to ensure the reliability of the results. nih.gov The chromatographic conditions, such as the mobile phase composition and pH, are optimized to achieve good peak shape and separation of the analytes. nih.gov

| Parameter | Value |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 10 μL nih.gov |

| Spectral Range | 200 to 300 nm nih.gov |

| Analysis Time | 20 min nih.gov |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. researchgate.net This technique is particularly valuable for the quantification of low concentrations of analytes in complex biological matrices. nih.gov The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode allows for highly selective detection and quantification. gassnova.no

The methodology provides very high sensitivity for amines due to their efficient protonation and ionization. gassnova.no HPLC-MS/MS methods have been developed and validated for the determination of various drugs in different biological specimens, demonstrating good linearity, precision, and accuracy. nih.gov

| Parameter | Finding |

| Linearity | Good correlation coefficients (r²=0.99) are typically achieved. nih.gov |

| Precision & Accuracy | Intra-assay and inter-assay precision and accuracy are generally better than 15%. nih.gov |

| Recovery | Analyte recovery is consistently high, often exceeding 75%. nih.gov |

Cation-exchange chromatography is a mode of HPLC that separates molecules based on their net positive charge. This technique is particularly suitable for the analysis of basic compounds like piperazines. capes.gov.br Dynamic cation-exchange systems have been investigated for the separation of various drugs, where parameters such as the organic modifier, detergent, counter-ion concentration, and pH are adjusted to optimize retention. nih.gov This allows for a wide range of separation conditions to be tailored to the specific analyte. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure of molecules. For this compound, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be standard for confirming its molecular structure. While specific spectroscopic data for this compound is not detailed in the provided search results, general principles of spectroscopic analysis for related piperazine compounds are well-established. rsc.org Mass spectrometry, as part of GC-MS and LC-MS, also provides crucial structural information through fragmentation patterns. rsc.orgunodc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the n-butyl group, the piperazine ring, and the hydrochloride salt.

The spectrum of the parent compound, 1-butylpiperazine, would display characteristic peaks for C-H stretching of the alkyl chain and piperazine ring, N-H stretching of the secondary amine, and C-N stretching. nih.gov The presence of the dihydrochloride in this compound would lead to the appearance of broad absorption bands in the 2400-2800 cm⁻¹ region, which are characteristic of the stretching vibrations of the protonated amine groups (R₂NH₂⁺). The N-H bending vibrations would also be shifted. The IR spectrum of a related compound, N-methylpiperazine, shows characteristic peaks that can be used for comparison. nist.govchemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Alkyl) | 2850-2960 | Stretching |

| N⁺-H | 2400-2800 | Stretching (broad) |

| C-H | 1450-1470 | Bending |

| N⁺-H | 1500-1600 | Bending |

| C-N | 1000-1250 | Stretching |

This data is inferred from spectral data of similar compounds and general principles of IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of this compound.

In the ¹H NMR spectrum, distinct signals would be observed for the protons of the n-butyl group (triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups) and the protons on the piperazine ring. Due to protonation, the chemical shifts of the piperazine protons would be shifted downfield compared to the free base. The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms of the n-butyl group and signals for the carbon atoms of the piperazine ring. nih.gov The spectra of related compounds like 1-Boc-piperazine can provide reference chemical shift ranges. nih.govspectrabase.comchemicalbook.comspectrabase.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Butyl -CH₃ | ~0.9 (triplet) | ~14 |

| Butyl -CH₂- | ~1.3-1.6 (multiplets) | ~20, ~29 |

| Butyl -N-CH₂- | ~2.5-3.0 (multiplet) | ~58 |

| Piperazine -CH₂- | ~3.0-3.5 (broad multiplets) | ~45-55 |

This data is inferred from spectral data of similar compounds and general principles of NMR spectroscopy.

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. nih.gov Advanced MS methods offer enhanced capabilities for the analysis of this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a label-free technique that allows for the visualization of the spatial distribution of analytes directly in tissue sections. researchgate.net This can be particularly useful in preclinical studies to map the distribution of a compound like this compound in different organs or tissues. nih.gov In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte upon laser irradiation. The resulting ions are then analyzed by a mass spectrometer to generate an image of the analyte's distribution. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of compounds by providing highly accurate mass measurements. researchgate.netresearchgate.net This capability allows for the determination of the elemental composition of the parent ion and its fragments, which is a significant advantage in the analysis of designer drugs and their metabolites. nih.govnih.gov For this compound, HRMS can differentiate it from other compounds with the same nominal mass but different elemental formulas. This high level of specificity is crucial in forensic toxicology and drug metabolism studies. mdpi.com

Chemical Derivatization for Enhanced Detection and Specificity

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for high-performance liquid chromatography (HPLC). For piperazine derivatives, derivatization is often necessary for GC-MS analysis due to their polarity. mdpi.comgoogle.com

Pre-column and In-Tissue Derivatization Strategies

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the analytical instrument. For secondary amines like 1-n-Butylpiperazine, several reagents can be used:

Acylating Agents : Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the secondary amine of the piperazine ring to form a less polar and more volatile derivative suitable for GC-MS analysis. scholars.directscholars.directoup.com Acetic anhydride is another acylating agent that can be used. google.com

Sulfonyl Chlorides : 2-Naphthalenesulfonyl chloride can be used to derivatize secondary amines for HPLC analysis with UV detection. nih.gov

Fluorescent Labeling Agents : Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2,4-dinitrofluorobenzene (DNFB) can be used to attach a chromophore or fluorophore to the molecule, enhancing its detection by HPLC with UV or fluorescence detectors. researchgate.netlibretexts.orgthermofisher.comcreative-proteomics.com

In-tissue derivatization is a more advanced technique where the derivatizing agent is applied directly to the tissue section before MALDI-IMS analysis. This can enhance the ionization efficiency and detection of the target compound.

Selection of Derivatization Reagents for Amine Functional Groups

The selection of a suitable derivatization reagent is critical and depends on the analytical technique employed and the specific functional groups of the analyte. 1-n-Butylpiperazine possesses two secondary amine groups, making it reactive towards a variety of reagents that target such functionalities. The goal of derivatization in this context is typically to introduce a chromophoric or fluorophoric tag onto the molecule, thereby enhancing its detectability. researchgate.netlibretexts.org

Several classes of reagents are commonly used for the derivatization of primary and secondary amines for HPLC and other analytical methods. researchgate.net These include:

9-fluorenylmethylchloroformate (FMOC-Cl) : This is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives. rsc.orgresearchgate.netresearchgate.net The resulting FMOC-adducts can be readily detected by fluorescence (excitation at ~265 nm, emission at ~340 nm) or UV absorption (at ~265 nm), offering high sensitivity. libretexts.org

Dansyl Chloride (DNS-Cl) : As one of the most common derivatizing agents for HPLC analysis of amines, DNS-Cl reacts with primary and secondary amines to yield stable, fluorescent derivatives. rsc.org It is noted for its efficiency and the good stability of its derivatives. rsc.org

Dabsyl Chloride (DABS-Cl) : 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride, or Dabsyl-Cl, reacts with primary and secondary amines, as well as phenols and thiols, to produce intensely colored derivatives suitable for UV-Visible detection. researchgate.netlibretexts.org

Benzoyl Chloride : This reagent can react with primary and secondary amines to introduce a phenyl group, which is useful for UV detection. libretexts.org

1,2-Naphthoquinone-4-sulfonate (NQS) : NQS is effective for derivatizing both primary and secondary biogenic amines, creating products that can be analyzed by HPLC. rsc.org

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) : This reagent reacts readily with primary and diamines under mild conditions to form stable, detectable derivatives. sigmaaldrich.com It is noted for its good selectivity in aqueous solutions and for producing fewer by-products. sigmaaldrich.com

The choice among these reagents involves considering factors such as reaction conditions, stability of the derivative, potential for side reactions, and the specific detection system available. sigmaaldrich.comrsc.org

Table 1: Common Derivatization Reagents for Secondary Amines

| Derivatization Reagent | Abbreviation | Target Functional Groups | Primary Analytical Technique | Detection Method |

|---|---|---|---|---|

| 9-fluorenylmethylchloroformate | FMOC-Cl | Primary and Secondary Amines | HPLC | Fluorescence, UV |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | HPLC | Fluorescence |

| Dabsyl Chloride | DABS-Cl | Primary and Secondary Amines | HPLC | UV-Visible |

| Benzoyl Chloride | - | Primary and Secondary Amines | HPLC | UV |

| 1,2-Naphthoquinone-4-sulfonate | NQS | Primary and Secondary Amines | HPLC | UV-Visible |

Method Validation and Performance Parameters

For any analytical method to be considered reliable for its intended purpose, it must undergo a thorough validation process. scispace.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. unodc.org Key parameters evaluated include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, linearity, robustness, and ruggedness. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. tbzmed.ac.ir

Limit of Detection (LOD) : The LOD represents the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank but not necessarily quantified with acceptable precision. advancedplatingtech.comjuniperpublishers.com It is often determined by analyzing a series of low-concentration samples and is commonly defined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. juniperpublishers.com Another approach calculates the LOD as three times the standard deviation of the blank response (3Sb). advancedplatingtech.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with a defined level of accuracy and precision. juniperpublishers.com This is the minimum concentration at which quantitative results can be reported. The LOQ is frequently established at a signal-to-noise ratio of 10:1 or calculated as ten times the standard deviation of the blank response divided by the slope of the calibration curve (LOQ = 10σ/s). juniperpublishers.com

The specific LOD and LOQ values for this compound would be dependent on the matrix, the specific analytical instrument, and the derivatization procedure used. For illustrative purposes, validated methods for other compounds with similar analytical challenges report values in the nanogram range. For instance, a validated HPTLC method for enalapril (B1671234) reported an LOD of 23.78 ng/band and an LOQ of 72.01 ng/band. scispace.comresearchgate.net

Table 2: Illustrative LOD and LOQ Values from Validated Analytical Methods

| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Enalapril (HPTLC) | 23.78 ng/band | 72.01 ng/band | scispace.com, researchgate.net |

| 3-MCPD (GC-MS) | 6.65 ppb | 22.15 ppb | researchgate.net |

| Carbamazepine (HPLC-UV) | 0.012 µg/mL (S/N method) | 0.041 µg/mL (S/N method) | tbzmed.ac.ir |

| Phenytoin (HPLC-UV) | 0.015 µg/mL (S/N method) | 0.051 µg/mL (S/N method) | tbzmed.ac.ir |

Accuracy, Precision, Linearity, Robustness, and Ruggedness Studies

These parameters are essential for demonstrating the reliability and consistency of an analytical method.

Accuracy : This refers to the closeness of the mean test results obtained by the method to the true value. It is often evaluated using recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. For example, a validated HPLC method for voriconazole (B182144) demonstrated accuracy with recovery values between 98.1% and 103.9%. scispace.com

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). A validated GC method for the determination of piperazine and its derivatives in bulk drugs showed excellent precision, with an RSD of less than 2.0%. tsijournals.comresearchgate.net

Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically demonstrated by a linear plot of signal versus concentration and is quantified by the correlation coefficient (R²). An R² value close to 1.000 indicates a high degree of linearity. An HPTLC method for enalapril maleate (B1232345) showed adequate linearity with a correlation coefficient of 0.998 over a concentration range of 200 to 1200 ng/band. scispace.comresearchgate.net

Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage. For a GC method, this could involve varying parameters like the oven temperature ramp rate or the carrier gas flow rate. tsijournals.com

Ruggedness (Intermediate Precision) : Ruggedness assesses the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or days. It demonstrates the reliability of the method when transferred between different operational settings. The intermediate precision for a GC method analyzing piperazine derivatives was found to have an RSD within 2.0%, indicating good ruggedness. tsijournals.comresearchgate.net

Table 3: Summary of Method Validation Parameters from Representative Studies

| Parameter | Typical Acceptance Criteria | Example from Literature | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | Typically 98-102% | 100.0 - 101.6% (Bromazepam) | scispace.com |

| Precision (% RSD) | Typically ≤ 2% | < 1.8% (Bromazepam) | scispace.com |

| Linearity (R²) | ≥ 0.995 | 0.998 (Enalapril) | scispace.com, researchgate.net |

| Robustness | No significant effect on results | Method for piperazine derivatives tested by varying GC parameters | tsijournals.com |

| Ruggedness (% RSD) | Typically ≤ 2% | RSD within 2.0% for piperazine derivatives | tsijournals.com, researchgate.net |

Future Directions in Research

Exploration of Novel Therapeutic Applications and Biological Targets

The piperazine (B1678402) moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS), with derivatives exhibiting antipsychotic, antidepressant, and anxiolytic properties. nih.gov Future research on 1-n-Butylpiperazine dihydrochloride (B599025) will likely explore its potential within and beyond this traditional scope. The N-alkylation, in this case with a butyl group, can significantly modulate the pharmacological profile compared to aryl-substituted piperazines, which are often associated with stimulant or hallucinogenic effects. the-ltg.org

A promising avenue of investigation is in the realm of anticancer research. Numerous studies have demonstrated that novel piperazine derivatives can exhibit significant antiproliferative activity against various cancer cell lines, including breast and prostate cancer. researchgate.netmdpi.combits-pilani.ac.in Research could focus on whether the n-butyl substitution confers selective cytotoxicity to cancer cells. Another emerging area is the targeting of microbial enzymes. Recently, piperazine-containing inhibitors have been developed to target gut bacterial β-glucuronidase (GUS) enzymes, which are implicated in drug toxicity and hormonal dysregulation. nih.gov Investigating the inhibitory potential of 1-n-Butylpiperazine dihydrochloride against such microbial targets could open new therapeutic pathways for mitigating drug side effects.

Further exploration of biological targets could include sigma receptors, which are involved in numerous biological functions and are promising targets for neurodegenerative diseases and cancer. nih.govnih.gov The affinity of this compound for sigma-1 (S1R) and sigma-2 (S2R) receptors, compared to other piperazine and piperidine (B6355638) derivatives, could be a key area of study. acs.org

Development of Greener and More Efficient Synthetic Routes

Traditional chemical syntheses often rely on hazardous reagents and solvents, generating significant chemical waste. researchgate.net The development of environmentally benign and efficient synthetic routes for this compound is a critical future direction, aligning with the principles of green chemistry.

Conventional synthesis of N-alkylated piperazines can involve the reaction of piperazine with an alkyl halide. wikipedia.org However, this can lead to the formation of disubstituted by-products, requiring extensive purification. nih.gov Modern, greener alternatives focus on improving reaction efficiency, reducing energy consumption, and using less toxic substances. A simplified and efficient procedure for creating monosubstituted piperazines involves using piperazine dihydrochloride itself as a recoverable auxiliary substance, which suppresses the formation of symmetrically disubstituted by-products. nih.gov

Future research will likely focus on the adoption of sustainable strategies for the synthesis of piperazine analogues. These strategies are summarized in the table below.

| Green Chemistry Strategy | Description | Potential Benefit for Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. researchgate.net |

| Photoredox Catalysis | Uses visible light to drive chemical reactions with the aid of a photocatalyst. | High selectivity and the ability to form bonds under mild, environmentally friendly conditions. researchgate.net |

| Green Solvents | Employs solvents that are less toxic and more sustainable than traditional organic solvents (e.g., water, ethanol). | Reduced environmental impact and improved safety profile of the synthetic process. researchgate.net |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency by reducing the number of synthetic steps, saving time and resources. researchgate.net |

| Catalyst-Free Synthesis | Develops reactions that can proceed efficiently without the need for a catalyst. | Simplifies purification processes and avoids contamination of the final product with residual catalyst. researchgate.net |

These approaches promise not only to make the production of this compound more economical but also to significantly reduce its environmental footprint.

Integration of Advanced Analytical Platforms for Comprehensive Profiling

A thorough understanding of the chemical and physical properties of this compound is essential for its development. Future research will necessitate the use of a suite of advanced analytical techniques for comprehensive characterization and profiling.

Standard structural characterization relies on well-established methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and mass spectrometry to confirm the molecular structure and purity of synthesized compounds. nih.gov However, more advanced platforms can provide deeper insights. For instance, in situ infrared (IR) spectroscopy can be used to monitor reaction kinetics in real-time, allowing for the precise optimization of synthetic procedures, such as lithiation reactions of the piperazine ring. researchgate.net

For profiling in biological systems, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is indispensable for quantifying the compound in complex matrices and identifying potential metabolites. Gas chromatography (GC) is also a valuable tool for detecting and quantifying piperazine compounds. the-ltg.orgchemicalbook.com The development of specific and sensitive analytical methods will be crucial for any future preclinical and clinical studies.

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with traditional experimental work represents a powerful, synergistic approach in modern drug discovery and chemical research. nih.gov This strategy is particularly valuable for accelerating the investigation of compounds like this compound.

Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, can predict how the compound might interact with specific biological targets. nih.govacs.org For example, researchers can build a 3D model of this compound and dock it into the binding site of a target protein, like the sigma-1 receptor, to predict its binding affinity and orientation. nih.gov These in silico studies help to prioritize which biological targets to pursue and can guide the design of more potent derivatives.

These computational predictions must then be validated through experimental assays. In vitro binding assays can measure the actual affinity of the compound for the target receptor, while functional assays can determine whether it acts as an agonist or antagonist. nih.govnih.gov This iterative cycle of computational prediction followed by experimental validation allows for a more rapid and resource-efficient exploration of the compound's therapeutic potential than either approach could achieve alone. This integrated workflow has been successfully used to identify and optimize other piperazine-based ligands. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-n-Butylpiperazine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting piperazine with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in acetonitrile) forms the n-butylpiperazine intermediate, followed by HCl treatment to yield the dihydrochloride salt . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of piperazine to alkylating agent) and temperature (40–60°C) improves yields to >70% . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity (e.g., δ 2.5–3.5 ppm for piperazine protons; δ 0.9 ppm for butyl CH₃) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H⁺]⁺ at m/z 205.2 for C₈H₁₈N₂·2HCl) .